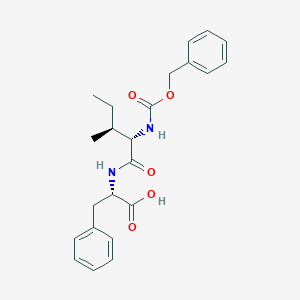

(S)-2-((2S,3S)-2-(((苄氧基)羰基)氨基)-3-甲基戊酰胺)-3-苯基丙酸

描述

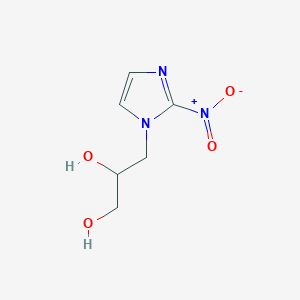

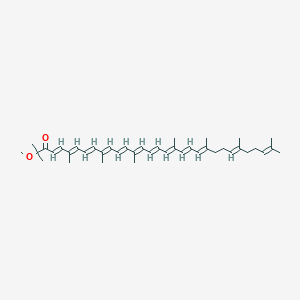

(S)-2-((2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanamido)-3-phenylpropanoic acid is a useful research compound. Its molecular formula is C23H28N2O5 and its molecular weight is 412.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-2-((2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanamido)-3-phenylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanamido)-3-phenylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

固态核磁共振表征

化合物 Z-Ile-Phe-OH 已被应用于固态核磁共振 (NMR) 光谱学领域 . 该技术提供了有关各种固体样品的构象和动力学的重大结构信息 . 在一项研究中,记录了自组装异亮氨酸-苯丙氨酸 (Ile–Phe–OH) 二肽的 13 C 和 15 N 固态 NMR 谱 . 结果表明,自组装结构与晶体结构密切相关 .

纳米药物中的自组装

基于 Z-Ile-Phe-OH 的分子在纳米药物领域找到了广泛的应用,从药物递送和生物材料到新的治疗模式 . Z-Ile-Phe-OH 所属的 Phe-Phe 基序,作为一种极简的构建块,已越来越受欢迎,它可以驱动短肽及其类似物自组装成纳米结构和水凝胶 .

水凝胶形成

包括 Z-Ile-Phe-OH 在内的 Ile-Phe 和 Phe-Ile 的不同立体异构体,已对其在磷酸盐缓冲盐水 (PBS) 中的自组装行为进行了研究,以形成水凝胶 . 透射电子显微镜 (TEM)、衰减全反射红外光谱 (ATR-IR)、圆二色性 (CD) 和振荡流变仪等技术已被用于表征这些水凝胶 .

作用机制

Target of Action

Z-Ile-Phe-OH, also known as (S)-2-((2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanamido)-3-phenylpropanoic acid, primarily targets specific enzymes and receptors involved in peptide signaling and metabolism. These targets often include proteases and peptidases, which play crucial roles in protein degradation and processing .

Mode of Action

Z-Ile-Phe-OH interacts with its targets by binding to the active sites of proteases and peptidases. This binding inhibits the enzymatic activity, preventing the breakdown of specific peptides. The inhibition can lead to an accumulation of peptides, which may have various biological effects depending on the context .

Biochemical Pathways

The inhibition of proteases and peptidases by Z-Ile-Phe-OH affects several biochemical pathways, particularly those involved in protein and peptide metabolism. This can influence pathways related to cell signaling, immune responses, and metabolic regulation. For example, the accumulation of certain peptides can modulate signaling pathways such as mTORC1, AMPK, and MAPK, which are critical for protein synthesis, nutrient sensing, and cellular stress responses .

Pharmacokinetics

The pharmacokinetics of Z-Ile-Phe-OH involves its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through the gastrointestinal tract and distributed to various tissues. Its metabolism primarily occurs in the liver, where it is broken down by hepatic enzymes. The metabolites are then excreted via the kidneys. The bioavailability of Z-Ile-Phe-OH can be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

At the molecular level, the inhibition of proteases and peptidases by Z-Ile-Phe-OH leads to the accumulation of specific peptides. This can result in altered cellular signaling, changes in metabolic processes, and modulation of immune responses. At the cellular level, these changes can affect cell growth, differentiation, and apoptosis, depending on the specific peptides involved and the cellular context .

Action Environment

The efficacy and stability of Z-Ile-Phe-OH can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the compound’s stability may decrease in highly acidic or basic environments, affecting its bioavailability and therapeutic efficacy. Additionally, interactions with other drugs or dietary components can modulate its absorption and metabolism .

属性

IUPAC Name |

(2S)-2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5/c1-3-16(2)20(25-23(29)30-15-18-12-8-5-9-13-18)21(26)24-19(22(27)28)14-17-10-6-4-7-11-17/h4-13,16,19-20H,3,14-15H2,1-2H3,(H,24,26)(H,25,29)(H,27,28)/t16-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARWIWKBRNYMFJM-VDGAXYAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157615 | |

| Record name | 3-Phenyl-N-(N-((phenylmethoxy)carbonyl)-L-isoleucyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13254-07-4 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-isoleucyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13254-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-N-(N-((phenylmethoxy)carbonyl)-L-isoleucyl)-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013254074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenyl-N-(N-((phenylmethoxy)carbonyl)-L-isoleucyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-N-[N-[(phenylmethoxy)carbonyl]-L-isoleucyl]-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。